molecular formula C18H17N3O2 B6347452 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354926-13-8

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347452
CAS RN: 1354926-13-8
M. Wt: 307.3 g/mol
InChI Key: GZBAYJMMCBEJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (MPPMPA) is a small molecule that has recently become of great interest to the scientific community due to its potential in the fields of synthetic organic chemistry and drug discovery. MPPMPA has been found to have a wide range of applications, including the synthesis of organic compounds, the generation of novel drug candidates, and the modulation of biochemical and physiological processes.

Scientific Research Applications

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of applications in the fields of synthetic organic chemistry and drug discovery. It has been used as a starting material for the synthesis of a variety of organic compounds, including heterocycles, polymers, and polymers with biological activity. It has also been used in the generation of novel drug candidates, as well as in the modulation of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood, but it is believed to act by modulating the activities of enzymes and other proteins involved in biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo studies. In vitro studies have found that 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can inhibit the activity of COX-2 and AChE, as well as modulate the activity of other enzymes and proteins involved in biochemical and physiological processes. In vivo studies have found that 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can reduce inflammation and pain, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in lab experiments has several advantages, including its low cost and easy availability. Additionally, its small molecular size makes it easy to manipulate and use in a variety of experiments. However, it also has some limitations, including its potential toxicity and its potential to cause side effects.

Future Directions

For research include the development of new synthesis methods, the identification of new applications, and the further investigation of its biochemical and physiological effects. Additionally, further research is needed to identify new potential therapeutic targets and to develop new drugs based on 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.

Synthesis Methods

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a number of methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Ugi multicomponent reaction. The Knoevenagel condensation is a method for the synthesis of substituted pyrimidines, which involves the condensation of aldehyde and ketone with an amine in the presence of an acid catalyst. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, a β-keto ester, and an urea or thiourea. The Ugi multicomponent reaction is a one-pot reaction that involves the condensation of an aldehyde, a carboxylic acid, an amine, and an isocyanide.

properties

IUPAC Name

4-(2-methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-13-7-5-6-12(10-13)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBAYJMMCBEJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.